

molecular structure of 3,6-Dichloro-8-(dichloromethyl)quinoline

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Compound of Interest

Compound Name: 3,6-Dichloro-8-(dichloromethyl)quinoline

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An In-depth Technical Guide to 3,6-Dichloro-8-(dichloromethyl)quinoline

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and potential applications of **3,6-Dichloro-8-(dichloromethyl)quinoline**. The information is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering a consolidated resource for understanding this specific polychlorinated quinoline derivative.

Molecular Identity and Structure

3,6-Dichloro-8-(dichloromethyl)quinoline is a heterocyclic aromatic compound with the CAS Number 84087-44-5.^[1] Its core structure is a quinoline ring, which is a bicyclic system composed of a benzene ring fused to a pyridine ring. This core is heavily substituted with four chlorine atoms, two on the quinoline ring system at positions 3 and 6, and two on the methyl group at position 8.

Table 1: Chemical Identifiers

Identifier	Value
IUPAC Name	3,6-dichloro-8-(dichloromethyl)quinoline[2]
CAS Number	84087-44-5[1]
Molecular Formula	C ₁₀ H ₅ Cl ₄ N[1][2]
Molecular Weight	280.97 g/mol [3]
Canonical SMILES	C1=C2C=C(C=NC2=C(C=C1Cl)C(Cl)Cl)Cl[1]
InChI	InChI=1S/C10H5Cl4N/c11-6-1-5-2-7(12)4-15-9(5)8(3-6)10(13)14/h1-4,10H[2]
InChIKey	WODZEOBSBQWQBM-UHFFFAOYSA-N[2]

Physicochemical Properties

The physicochemical properties of **3,6-Dichloro-8-(dichloromethyl)quinoline** are primarily available through predicted data and information from chemical suppliers. These properties suggest a solid, lipophilic compound with limited solubility in water.

Table 2: Physicochemical Data

Property	Value	Notes
Melting Point	129-131 °C[1]	Experimental
Boiling Point	372.6 ± 37.0 °C[1]	Predicted
Density	1.556 ± 0.06 g/cm ³ [1]	Predicted
LogP	5.01780[1]	Predicted
XLogP3	4.6[1]	Predicted
Solubility	Soluble in Chloroform, Ethyl Acetate[1]	Experimental
Storage Conditions	-20°C Freezer, Under Inert Atmosphere[1][4]	Recommended

Synthesis and Experimental Protocols

A specific, peer-reviewed synthesis protocol for **3,6-Dichloro-8-(dichloromethyl)quinoline** is not readily available in the public domain. However, a plausible synthetic route can be proposed based on established quinoline synthesis methods and chlorination reactions of related compounds.

Proposed Synthetic Workflow

A potential synthesis could involve the chlorination of a pre-formed quinoline precursor. For instance, a related synthesis of a dichloromethyl-quinoline starts from quinaldine (2-methylquinoline) and utilizes trichloroisocyanuric acid as a chlorinating agent.^[5] Adapting this, a multi-step synthesis for the target molecule could be envisioned.

Caption: A proposed multi-step workflow for the synthesis of the target compound.

General Experimental Protocol for Dichloromethylation of a Quinoline

The following protocol is adapted from the synthesis of 2-(dichloromethyl)-quinoline and illustrates a general method for side-chain chlorination.^[5]

- **Reaction Setup:** A solution of the methylquinoline precursor (e.g., 3,6-Dichloro-8-methylquinoline) in a suitable solvent like chloroform is heated to approximately 60°C.
- **Chlorination:** Trichloroisocyanuric acid (TCCA) is added portion-wise over a period of 2-3 hours. The reaction mixture is stirred at temperature for an additional hour to ensure completion.
- **Workup:** After cooling, the mixture is quenched with water and a strong base (e.g., 50% potassium hydroxide) until two clear layers form.
- **Extraction:** The aqueous phase is extracted multiple times with chloroform. The combined organic phases are then washed with dilute acid (e.g., 10% HCl) to remove any unreacted starting material or monochlorinated byproducts.

- Isolation: The final organic phase is dried over a drying agent (e.g., MgSO_4), filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
- Purification: The resulting crude product is purified by recrystallization from a suitable solvent, such as isopropanol, to yield the final product.

Analytical Characterization

Comprehensive, publicly available spectroscopic data such as ^1H -NMR, ^{13}C -NMR, or mass spectrometry for **3,6-Dichloro-8-(dichloromethyl)quinoline** is limited. However, chemical suppliers indicate the availability of analytical data (NMR, HPLC, LC-MS) upon purchase, confirming that the compound has been characterized.[3] A standard workflow for the analytical confirmation of a newly synthesized batch is outlined below.

Caption: Standard analytical workflow for the characterization of a chemical compound.

Biological Activity and Applications

The primary documented application of **3,6-Dichloro-8-(dichloromethyl)quinoline** is as a derivative used in the formulation of herbicides.[1] Beyond this, no specific biological activities or signaling pathway interactions have been published for this particular molecule.

However, the quinoline scaffold is a well-known "privileged structure" in medicinal chemistry, forming the basis for numerous pharmaceuticals.[6][7] Quinoline derivatives have demonstrated a wide range of biological activities, including:

- Antimalarial: As seen in drugs like chloroquine and mefloquine.[8]
- Anticancer: Some derivatives inhibit various cellular pathways, including the PI3K/AKT/mTOR pathway.[9]
- Antimicrobial and Antibacterial: The quinoline core is central to fluoroquinolone antibiotics.[6]
- Anti-inflammatory and Anticonvulsant: Various substituted quinolines have shown potential in these areas.[9]

Given its structure, **3,6-Dichloro-8-(dichloromethyl)quinoline** could be a candidate for broader biological screening to explore activities beyond its herbicidal use. A typical workflow

for such an investigation is depicted below.

Caption: A generalized workflow for drug discovery and signaling pathway identification.

Conclusion

3,6-Dichloro-8-(dichloromethyl)quinoline is a well-defined chemical entity with established physicochemical properties. While its synthesis and full spectroscopic characterization are not detailed in public literature, established chemical principles allow for the design of a viable synthetic route. Its known application is as a herbicide, but the privileged quinoline core suggests a potential for other biological activities. Further research, including broader biological screening and mechanism of action studies, would be necessary to unlock any potential therapeutic applications for this compound.

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